4,6-Diamino-5-nitropyrimidine-2(1H)-thione

Overview

Description

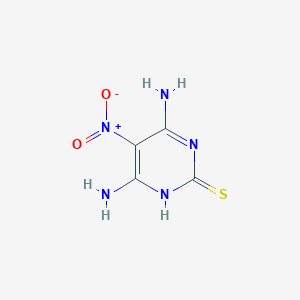

4,6-Diamino-5-nitropyrimidine-2(1H)-thione is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of amino groups at the 4th and 6th positions, a nitro group at the 5th position, and a thione group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-5-nitropyrimidine-2(1H)-thione typically involves the nitration of 4,6-diaminopyrimidine followed by the introduction of the thione group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the thione group can be carried out using thiourea in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-5-nitropyrimidine-2(1H)-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

4,6-Diamino-5-nitropyrimidine-2(1H)-thione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Diamino-5-nitropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The thione group can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-nitropyrimidine

- 2,4-Diamino-6-hydroxy-5-nitropyrimidine

- 2,6-Diamino-5-nitropyrimidin-4(3H)-one

Uniqueness

4,6-Diamino-5-nitropyrimidine-2(1H)-thione is unique due to the presence of both amino and nitro groups on the pyrimidine ring, along with the thione group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4,6-Diamino-5-nitropyrimidine-2(1H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C4H7N5O2S

- Molecular Weight : 173.20 g/mol

- IUPAC Name : 4,6-diamino-5-nitro-1H-pyrimidine-2-thione

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro group and thione moiety play critical roles in mediating these interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in nucleic acid synthesis and metabolism, which is crucial for cell proliferation.

- Antimicrobial Activity : Its structural features suggest that it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for vital metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antibiotic agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. A notable case study involved the treatment of A549 lung cancer cells, where the compound reduced cell viability significantly.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It was found to reduce levels of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Case Studies

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, administration of this compound resulted in a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment : A xenograft model using human tumor cells showed that the compound not only inhibited tumor growth but also enhanced the efficacy of conventional chemotherapy agents.

Properties

IUPAC Name |

4,6-diamino-5-nitro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2S/c5-2-1(9(10)11)3(6)8-4(12)7-2/h(H5,5,6,7,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKISJBYQXVMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)N=C1N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705294 | |

| Record name | 4,6-Diamino-5-nitropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-84-2 | |

| Record name | 4,6-Diamino-5-nitropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.